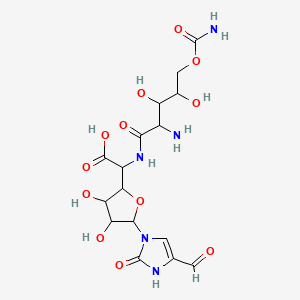

Allofuranuronic acid, 5-((2-amino-5-O-(aminocarbonyl)-2-deoxy-L-xylonamino)-1,5-dideoxy-1-(4-formyl-2,3-dihydro-2-oxo-1H-imidazol-1-yl)-, beta-D-

Description

Polyoxin N is a member of the polyoxin family, a group of nucleoside antibiotics known for their potent antifungal properties. These compounds were first isolated from the soil bacterium Streptomyces cacaoi and have since been extensively studied for their ability to inhibit chitin synthetase, an enzyme crucial for fungal cell wall biosynthesis .

Properties

CAS No. |

37362-29-1 |

|---|---|

Molecular Formula |

C16H23N5O12 |

Molecular Weight |

477.38 g/mol |

IUPAC Name |

2-[(2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |

InChI |

InChI=1S/C16H23N5O12/c17-6(8(24)5(23)3-32-15(18)30)12(27)20-7(14(28)29)11-9(25)10(26)13(33-11)21-1-4(2-22)19-16(21)31/h1-2,5-11,13,23-26H,3,17H2,(H2,18,30)(H,19,31)(H,20,27)(H,28,29) |

InChI Key |

OSWKWKBETDCHCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Polyoxin N is synthesized through a series of enzymatic reactions involving the modification of nucleosides. The biosynthetic gene cluster responsible for polyoxin production has been cloned and expressed in various Streptomyces species to enhance yield and create novel analogs . The synthetic route typically involves the incorporation of a nucleoside moiety and a peptidyl moiety, connected via a peptide bond .

Industrial Production Methods: Industrial production of polyoxin N involves the fermentation of Streptomyces cacaoi under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound . Advances in synthetic biology have also enabled the combinatorial biosynthesis of polyoxin N and its analogs, improving production efficiency .

Chemical Reactions Analysis

Types of Reactions: Polyoxin N undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions are typically modified analogs of polyoxin N, which may exhibit enhanced biological activity or stability .

Scientific Research Applications

Polyoxin N has a wide range of scientific research applications:

Chemistry: Used as a model compound to study nucleoside antibiotic synthesis and modification.

Biology: Employed in research on fungal cell wall biosynthesis and chitin synthetase inhibition.

Medicine: Investigated for its potential as an antifungal agent in treating fungal infections.

Industry: Utilized as an agricultural antibiotic to protect crops from fungal pathogens.

Mechanism of Action

Polyoxin N exerts its effects by mimicking the structure of UDP-N-acetylglucosamine, a substrate for chitin synthetase. By competitively inhibiting this enzyme, polyoxin N disrupts the synthesis of chitin, an essential component of fungal cell walls. This inhibition leads to weakened cell walls and ultimately the death of the fungal cells .

Comparison with Similar Compounds

Polyoxin A: Another member of the polyoxin family with similar antifungal properties.

Nikkomycin: A structurally related nucleoside antibiotic that also targets chitin synthetase.

Blasticidin S: An agricultural antibiotic with a different mechanism of action but similar applications.

Uniqueness: Polyoxin N is unique due to its specific structure, which allows it to effectively inhibit chitin synthetase. Its ability to be produced through combinatorial biosynthesis also sets it apart from other nucleoside antibiotics, enabling the creation of novel analogs with potentially improved properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.